2H-1-Benzopyran-3-carboxamide, 2-oxo-N-(phenylmethyl)-
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Overview
Description
N-Benzyl-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are a group of compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the carboxamide moiety, which is linked to a 2-oxo-2H-chromene structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of 2-oxo-2H-chromene-3-carboxylic acid with benzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of N-Benzyl-2-oxo-2H-chromene-3-carboxamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the benzyl group.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other coumarin derivatives and complex organic molecules.
Industry: N-Benzyl-2-oxo-2H-chromene-3-carboxamide is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-Benzyl-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes such as pancreatic lipase by binding to their active sites, thereby preventing the breakdown of dietary fats.
Anticancer Activity: The compound binds to the active site of the CK2 enzyme, which is involved in cell proliferation and survival, leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
N-Benzyl-2-oxo-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:
N-Benzyl-2-oxo-3-(phenylsulfonyl)-2H-chromene-6-carboxamide: This compound has a phenylsulfonyl group instead of a benzyl group, which may result in different biological activities.
N-Benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide: The presence of a fluoro-benzothiazolyl group in this compound may enhance its potency as an enzyme inhibitor.
Uniqueness: N-Benzyl-2-oxo-2H-chromene-3-carboxamide is unique due to its specific structure, which allows it to interact with a variety of molecular targets and exhibit diverse biological activities. Its benzyl group provides a distinct chemical environment that can influence its reactivity and binding affinity to enzymes and receptors.
Properties
CAS No. |
1846-90-8 |
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Molecular Formula |
C17H13NO3 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
N-benzyl-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C17H13NO3/c19-16(18-11-12-6-2-1-3-7-12)14-10-13-8-4-5-9-15(13)21-17(14)20/h1-10H,11H2,(H,18,19) |
InChI Key |
BEUWFLKNYNXOJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC3=CC=CC=C3OC2=O |
1846-90-8 | |
solubility |
2.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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